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Compound of Interest

Compound Name: Omapatrilat

Cat. No.: B1677282

An In-depth Review of the Vasopeptidase Inhibitor for Cardiovascular Research and Drug
Development Professionals

Abstract

Omapatrilat (CAS No. 167305-00-2), an investigational dipeptide mimetic, represents a
pioneering approach in cardiovascular therapy as a dual inhibitor of both angiotensin-
converting enzyme (ACE) and neutral endopeptidase (NEP). This unique mechanism of action
simultaneously targets two key enzymatic pathways involved in blood pressure regulation and
cardiovascular homeostasis. By inhibiting ACE, omapatrilat blocks the production of the potent
vasoconstrictor angiotensin I, while its inhibition of NEP leads to increased levels of
vasodilatory and natriuretic peptides.[1][2][3] This technical guide provides a comprehensive
overview of omapatrilat, consolidating critical data on its chemical properties, mechanism of
action, pharmacokinetics, and clinical trial outcomes. Detailed experimental protocols and
visualizations of its signaling pathways are included to support further research and
development in the field of cardiovascular medicine. Although omapatrilat's clinical
development was halted due to safety concerns, specifically an increased risk of angioedema,
the wealth of data generated from its extensive study offers invaluable insights for the design of
future cardiovascular drugs.[4][5]

Chemical and Physical Properties
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Omapatrilat, also known as BMS-186716, is a crystalline solid with the molecular formula
C19H24N204S2 and a molecular weight of 408.53 g/mol .[4][6]

Property Value Reference
CAS Number 167305-00-2 [6]
Molecular Formula C19H24N204S2 [41[6]
Molecular Weight 408.53 g/mol [41[6]

(4S,7S,10aS)-Octahydro-4-
[[(2S)-2-mercapto-1-0x0-3-

IUPAC Name phenylpropyllamino]-5-oxo-7H-  [4]
pyrido[2,1-b][1,3]thiazepine-7-

carboxylic acid

Synonyms BMS-186716, Vanlev [2]
Appearance White to gray solid [7]
Solubility DMSO: 30 mg/mL [6]

-20°C, protect from light,
Storage _ [7]
stored under nitrogen

Mechanism of Action

Omapatrilat exerts its pharmacological effects through the dual inhibition of two key zinc-
dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral
endopeptidase (NEP).[3] This dual action provides a synergistic approach to lowering blood
pressure and improving cardiovascular function.

» ACE Inhibition: By inhibiting ACE, omapatrilat prevents the conversion of angiotensin | to
angiotensin Il, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood
pressure.[2][8] ACE inhibition also decreases the secretion of aldosterone, resulting in
reduced sodium and water retention.[1]

e NEP Inhibition: NEP is responsible for the degradation of several endogenous vasoactive
peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[3][9] By
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inhibiting NEP, omapatrilat increases the circulating levels of these peptides, which promote
vasodilation, natriuresis, and diuresis.[1][4]

The combined effect of ACE and NEP inhibition results in a powerful antinypertensive effect
that is independent of renin status and is effective across various patient demographics.[3]
However, the simultaneous inhibition of both enzymes, which are involved in the metabolism of

bradykinin, is believed to be responsible for the increased incidence of angioedema observed
in clinical trials.[4]
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Figure 1: Omapatrilat's dual mechanism of action on the Renin-Angiotensin and Natriuretic

Peptide Systems.

Pharmacokinetics

Omapatrilat is orally bioavailable and exhibits a pharmacokinetic profile suitable for once-daily

dosing.[3][10]

Parameter Value Reference
Bioavailability 20% - 30% [1]
Time to Peak Plasma

) 0.5 -2 hours [11][12]
Concentration (tmax)
Effective Half-life 14 - 19 hours [10][11][12]
Time to Steady State 3 -4 days [10][11][12]
Metabolism Hepatic [1][2]

Absorption not affected by food

Food Effect )
intake

[1]

In Vitro and In Vivo Efficacy

Omapatrilat has demonstrated potent inhibitory activity against both ACE and NEP in vitro and

significant antihypertensive effects in various animal models.
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Assay/Model Parameter Value Reference

In Vitro Enzyme

o ICso (human ACE) 1.7 nM [6]
Inhibition
ICso (human NEP) 5.3 nM [6]
Ki (NEP) 8.9 nM [10]
Ki (ACE) 6 nM [10]

EDso (pressor

) ) response to

In Vivo Animal Models 0.07 umol/kg [6]

Angiotensin |,

normotensive rats)

Mean Arterial

Pressure Reduction

(sodium-depleted o )
Significant reduction [6]

spontaneously

hypertensive rats, 30

pumol/kg)

Systolic Blood
] 230+£2 mmHg to
Pressure Reduction [13]

145+3 mmHg
(SHRSP, 10 weeks)

Clinical Trials

Omapatrilat underwent extensive clinical evaluation for the treatment of hypertension and
heart failure. While demonstrating superior blood pressure-lowering efficacy compared to some
existing therapies, its development was ultimately halted due to a higher incidence of
angioedema.
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Trial Name Condition

Comparator

Key Findings

Reference

Heart Failure
(NYHA Class lI-
V)

IMPRESS

Lisinopril

Primary endpoint
(change in
exercise
duration) was not
significantly
different.

[14]

Heart Failure
(NYHA Class II-
V)

OVERTURE

Enalapril

Primary endpoint
(all-cause
mortality or heart
failure
hospitalization)
did not differ
significantly.
Angioedema was
more common
with omapatrilat
(0.8% vs 0.5%).

[15][16]

OCTAVE Hypertension

Enalapril

Omapatrilat
demonstrated
superior blood
pressure
reduction.
Angioedema was
significantly more
frequent with
omapatrilat
(2.17% vs
0.68%),
particularly in
Black patients
(5.54% vs
1.62%) and
smokers (3.93%
vs 0.81%).

[SIL5]L7][18]
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Experimental Protocols
In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of

omapatrilat against ACE and NEP.
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Prepare Reagents:
- Omapatrilat Stock Solution (in DMSO)
- Recombinant Human ACE/NEP
- Fluorogenic Substrate
- Assay Buffer

!

Perform Serial Dilution of Omapatrilat

!

Add Enzyme (ACE or NEP) to Wells

!

Pre-incubate Enzyme with Omapatrilat

!

Add Fluorogenic Substrate to Initiate Reaction

!

Measure Fluorescence Over Time
(Kinetic Reading)

!

Data Analysis:
- Calculate Initial Reaction Velocities
- Plot % Inhibition vs. Omapatrilat Concentration
- Determine ICso Value

Click to download full resolution via product page

Figure 2: Workflow for determining the in vitro inhibitory activity of Omapatrilat.
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Materials:

o Omapatrilat

e Dimethyl sulfoxide (DMSO)

e Recombinant human ACE or NEP

o Appropriate fluorogenic substrate for ACE or NEP

e Assay buffer (e.g., 100 mM Tris-HCI, 50 mM NacCl, 10 uM ZnClz for ACE; 50 mM HEPES,
140 mM NaCl, 10 mM KCI, 0.01% BSA for NEP)[19]

e 96-well black microplates
o Fluorescence plate reader
Procedure:

o Prepare Omapatrilat Stock Solution: Dissolve omapatrilat in DMSO to create a high-
concentration stock solution (e.g., 10 mM).[19]

 Serial Dilutions: Perform serial dilutions of the omapatrilat stock solution in assay buffer to
generate a range of test concentrations.

e Enzyme Preparation: Dilute the recombinant human ACE or NEP in assay buffer to the
desired working concentration.

e Assay Setup: In a 96-well plate, add a small volume of each omapatrilat dilution. Also
include wells for a positive control (enzyme without inhibitor) and a negative control (buffer

only).

o Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well (except the
negative control) and pre-incubate for a specified time (e.g., 15 minutes) at room
temperature to allow the inhibitor to bind to the enzyme.

o Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
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o Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and
measure the increase in fluorescence over time (kinetic read).

o Data Analysis:
o Calculate the initial reaction velocity for each concentration.

o Determine the percent inhibition for each omapatrilat concentration relative to the positive
control.

o Plot the percent inhibition against the logarithm of the omapatrilat concentration and fit
the data to a four-parameter logistic equation to determine the I1Cso value.

In Vivo Antihypertensive Efficacy in Spontaneously
Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of
omapatrilat in a preclinical model of hypertension.

Materials:

Spontaneously Hypertensive Rats (SHR)

Omapatrilat

Vehicle (e.qg., sterile water or saline)

Oral gavage needles

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
Procedure:

e Animal Acclimation: Acclimate the SHR to the housing facility and handling for at least one
week.

» Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood
pressure of each rat for several consecutive days to establish a stable baseline.
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e Group Assignment: Randomly assign the animals to treatment groups (e.g., vehicle control,
omapatrilat low dose, omapatrilat high dose).

o Drug Administration: Administer omapatrilat or vehicle orally via gavage once daily for the
duration of the study (e.g., several weeks).

e Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly)
at a consistent time of day.

o Data Analysis:
o Calculate the change in blood pressure from baseline for each animal.

o Compare the mean blood pressure changes between the omapatrilat-treated groups and
the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Synthesis

The synthesis of omapatrilat involves multi-step chemical processes. Biocatalytic routes have
also been explored to produce chiral intermediates, improving the efficiency and
stereoselectivity of the synthesis.[20] One approach involves the enzymatic conversion of 2-
keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate dehydrogenase.[20]
Another developed method utilizes L-lysine epsilon-aminotransferase for the synthesis of a key
intermediate.[20] A recent patent describes improved methods for the synthesis and purification
of omapatrilat.[8]

Conclusion

Omapatrilat remains a landmark compound in cardiovascular pharmacology due to its novel
dual-inhibition mechanism. The extensive research conducted on this molecule has
significantly advanced our understanding of the interplay between the renin-angiotensin and
natriuretic peptide systems. While its clinical application was ultimately prevented by the
unacceptable risk of angioedema, the data from the omapatrilat clinical trial program
continues to be a valuable resource for the development of safer and more effective
cardiovascular therapies. The insights gained from omapatrilat's journey underscore the
importance of balancing efficacy with a thorough understanding of potential adverse effects,
particularly when targeting multiple physiological pathways. Future research in this area will
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likely focus on developing vasopeptidase inhibitors with improved safety profiles, potentially
through greater selectivity or by targeting downstream effectors of these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://academic.oup.com/ajh/article/17/2/103/138811
https://www.medchemexpress.com/Omapatrilat.html
https://pubmed.ncbi.nlm.nih.gov/11337276/
https://pubmed.ncbi.nlm.nih.gov/11337276/
https://www.benchchem.com/product/b1677282#omapatrilat-cas-number-167305-00-2
https://www.benchchem.com/product/b1677282#omapatrilat-cas-number-167305-00-2
https://www.benchchem.com/product/b1677282#omapatrilat-cas-number-167305-00-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

